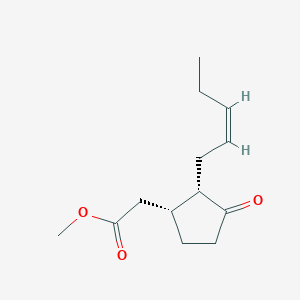

(3R,7S)-Methyl jasmonate

Description

Overview of Jasmonate Family

Jasmonates are a class of lipid-based plant hormones that play a critical role in a wide array of physiological processes, from growth and development to defense against a variety of stresses. wikipedia.orgportlandpress.com This family of compounds, derived from fatty acids, includes jasmonic acid (JA), its volatile methyl ester, methyl jasmonate (MeJA), and other derivatives like jasmonoyl-isoleucine (JA-Ile). mdpi.com Jasmonates are synthesized from α-linolenic acid found in chloroplast membranes. wikipedia.orgoup.com The biosynthetic pathway involves a series of enzymatic reactions that occur in different cellular compartments, including chloroplasts and peroxisomes. wikipedia.orgmdpi.com These hormones are integral to plant defense mechanisms against herbivores and necrotrophic pathogens, as well as responses to abiotic stresses such as wounding and UV light. wikipedia.orgoup.comoup.com Furthermore, jasmonates are involved in various developmental processes including seed germination, root growth, flowering, and senescence. oup.comwikipedia.org

The jasmonate family is characterized by a cyclopentanone (B42830) structure. mdpi.com The biosynthesis of jasmonic acid begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA), which is then reduced and undergoes three rounds of β-oxidation to form (+)-7-iso-JA, also known as (3R,7S)-JA. wikipedia.orgnih.gov This naturally occurring stereoisomer is considered the precursor to other bioactive forms. portlandpress.comaston.ac.uk

Specificity of (3R,7S)-Methyl Jasmonate in Plant Biology

Methyl jasmonate (MeJA) is a volatile organic compound derived from jasmonic acid through a reaction catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase. wikipedia.orgfrontiersin.org MeJA itself exists as four stereoisomers due to two chiral centers at the C-3 and C-7 positions. doi.org These are (+)-(3R,7S)-epi-MeJA, (+)-(3S,7S)-MeJA, (–)-(3R,7R)-MeJA, and (–)-(3S,7R)-epi-MeJA. doi.org

Among these, the naturally occurring (+)-(3R,7S)-Methyl jasmonate, also referred to as (+)-7-iso-jasmonic acid methyl ester, holds particular significance. While different stereoisomers can exhibit distinct biological activities, the (3R) configuration is considered critical for jasmonate activity. doi.orgcapes.gov.brnih.gov Research has shown that the (3R,7S) form is a potent signaling molecule in various plant responses. For instance, in response to wounding, Arabidopsis leaves show an accumulation of two MeJA isomers, 3R,7R-MeJA and 3R,7S-MeJA. pnas.org

The biological activity of jasmonates is often attributed to the cis-configuration of the side chains on the cyclopentanone ring, which corresponds to the (3R,7S) and (3S,7R) isomers. usp.br The most biologically active endogenous jasmonate is (+)-7-iso-JA-Ile, which has the (3R,7S) configuration. oup.comnih.gov This specific stereoisomer is crucial for the interaction with the COI1 receptor, initiating the jasmonate signaling cascade that leads to the expression of defense-related genes. nih.gov this compound, as a volatile precursor and signaling molecule, plays a key role in both internal and plant-to-plant communication, inducing defense responses in undamaged plants. wikipedia.org

Historical Context of Jasmonate Research in Plants

The discovery of jasmonates dates back to 1962 with the isolation of methyl jasmonate from the essential oil of jasmine (Jasminum grandiflorum), which led to the determination of its molecular structure. wikipedia.orgfrontiersin.org Jasmonic acid itself was first isolated from the fungus Lasiodiplodia theobromae in 1971. wikipedia.orgnih.gov

The 1980s marked a significant turning point in understanding the physiological roles of jasmonates in plants. Researchers observed that the application of JA or MeJA to barley leaves resulted in altered protein patterns, leading to the identification of "jasmonate-induced proteins" (JIPs). nih.govmdpi.com In the early 1990s, further research demonstrated that jasmonates induce the accumulation of proteinase inhibitors in tomato plants following herbivore injury, solidifying their role in plant defense. mdpi.com

Subsequent research has delved into the intricacies of the jasmonate signaling pathway, identifying key components such as the F-box protein COI1, which is part of the receptor complex for the bioactive form, JA-Ile. oup.comnih.gov The evolution of jasmonate signaling is thought to have occurred as plants transitioned from aquatic to terrestrial environments, providing a crucial defense mechanism against increasing predation from a diversifying fauna. nih.gov The study of jasmonate biosynthesis and signaling continues to be an active area of research, with ongoing efforts to understand its complex interactions with other phytohormone pathways and its role in mediating trade-offs between plant growth and defense. oup.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1 |

InChI Key |

GEWDNTWNSAZUDX-KWKBKKAHSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Origin of Product |

United States |

Stereochemistry and Isomerism of 3r,7s Methyl Jasmonate

Chiral Centers and Absolute Configuration at C-3 and C-7

Methyl jasmonate's structure is characterized by a cyclopentanone (B42830) ring bearing two chiral centers at carbon positions C-3 and C-7. usp.br This chirality gives rise to four possible stereoisomers, each with a unique three-dimensional arrangement and, consequently, distinct biological properties. usp.brdoi.org The absolute configuration at these centers is designated as either R (rectus) or S (sinister).

The two side chains on the cyclopentanone ring can be in a cis or trans orientation relative to each other. petsd.org The (3R,7S) and (3S,7R) isomers have their side chains in a cis arrangement, while the (3R,7R) and (3S,7S) isomers are in a trans configuration. usp.br It is the specific (3R,7S) configuration that is of particular interest due to its significant biological activity. pnas.orgnih.gov

| Isomer | Configuration at C-3 | Configuration at C-7 | Side Chain Orientation |

| (+)-epi-JA | 3R | 7S | cis |

| (-)-epi-JA | 3S | 7R | cis |

| (-)-JA | 3R | 7R | trans |

| (+)-JA | 3S | 7S | trans |

Naturally Occurring Stereoisomers and Their Biological Relevance

In nature, jasmonic acid and its derivatives, including methyl jasmonate, are synthesized from linolenic acid. mdpi.com The biosynthetic pathway primarily produces the cis-(+)-(3R,7S) and trans-(−)-(3R,7R) forms of jasmonic acid. encyclopedia.pubnih.gov Of these, the (3R,7S)-isomer, often referred to as (+)-epi-jasmonic acid when in its acidic form, is considered the most biologically active form in many plant responses. usp.brpnas.orgnih.gov

The biological activity of jasmonates is critically dependent on their stereochemistry. nih.gov Research has consistently shown that the (3R) configuration at the C-3 position is crucial for most jasmonate-mediated activities. usp.brnih.gov For instance, the characteristic fragrance of jasmine is attributed specifically to (+)-methyl epijasmonate, the (3R,7S)-isomer. tandfonline.com

Different stereoisomers can elicit varied biological responses. While the (3R,7S)-isomer is highly active in inducing defense gene expression and other stress responses, other isomers may have reduced or even antagonistic effects. usp.brnih.gov For example, in some bioassays, certain synthetic analogs with (3R,7R) or (3R,7S) stereochemistry showed activity, while others were inactive or acted as antagonists to the more active forms. nih.govnih.gov

Epimerization Processes and Stability of (3R,7S)-Configuration

The (3R,7S)-cis configuration of methyl jasmonate is thermodynamically less stable than its trans counterpart. usp.brencyclopedia.pub The chiral center at C-7, being adjacent to the ketone group on the cyclopentanone ring, is susceptible to epimerization. usp.br This process involves the enolization of the ketone, which can lead to a change in the stereochemistry at C-7. usp.br

Under neutral or basic conditions, and even during storage, the cis-isomer can epimerize to the more stable trans-isomer. usp.brencyclopedia.pub This conversion results in a thermodynamic equilibrium mixture where the trans form predominates, with a final trans to cis ratio of approximately 93:7. usp.br This instability of the cis form presents challenges in studying its specific biological roles, as it can convert to the trans form in vivo or during experimental procedures. nih.gov In contrast, the C-3 position is not susceptible to epimerization. usp.br

Isomeric Purity in Research and Commercial Preparations

The significant differences in biological activity among the stereoisomers of methyl jasmonate underscore the importance of isomeric purity in both research and commercial applications. tandfonline.com Commercially available synthetic methyl jasmonate is often a mixture of isomers. A typical composition might be 47.5% trans-(3R,7R), 47.5% trans-(3S,7S), 2.5% cis-(3R,7S), and 2.5% cis-(3S,7R). usp.br

For research purposes, obtaining optically pure isomers is crucial to accurately determine the biological function of each specific stereoisomer. tandfonline.com Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and quantify the different isomers. tandfonline.comnih.govtandfonline.com Enantioselective gas chromatography has also been utilized for the chiral analysis of methyl jasmonate stereoisomers. doi.org

Biosynthesis Pathway of 3r,7s Methyl Jasmonate

The synthesis of jasmonic acid, the precursor to (3R,7S)-methyl jasmonate, is a multi-step process that occurs in both the chloroplasts and peroxisomes. nih.govoup.com The pathway starts with the release of alpha-linolenic acid from chloroplast membranes. oup.comnih.gov

Precursor Compounds and Initial Steps in Chloroplasts

The initial phase of jasmonate biosynthesis is localized within the plant cell's chloroplasts. oup.comuni-hohenheim.de This stage involves the enzymatic conversion of a common fatty acid into the first cyclic intermediate of the pathway.

Alpha-Linolenic Acid Derivation

The journey to this compound begins with alpha-linolenic acid (α-LeA, 18:3), a polyunsaturated fatty acid. nih.gov This precursor is liberated from galactolipids embedded in the chloroplast membranes. oup.comresearchgate.net This release is catalyzed by specific lipases, such as phospholipase A1 (PLA₁) enzymes. oup.commdpi.com One such crucial lipase, particularly for jasmonate formation in flowers, is DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1). oup.com

Lipoxygenase (LOX) Activity

Once freed, alpha-linolenic acid serves as a substrate for a 13-lipoxygenase (13-LOX) enzyme. nih.govusp.br This enzyme catalyzes the addition of molecular oxygen to the 13th carbon of the fatty acid chain. usp.broup.com This reaction results in the formation of (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). mdpi.com In the plant Arabidopsis thaliana, several 13-LOX enzymes, including LOX2, LOX3, LOX4, and LOX6, are known to participate in producing jasmonate precursors. oup.comresearchgate.net

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Actions

The 13-HPOT intermediate is then acted upon sequentially by two enzymes: allene oxide synthase (AOS) and allene oxide cyclase (AOC). uni-hohenheim.de AOS, a specialized cytochrome P450 enzyme, rapidly converts 13-HPOT into a highly unstable allene oxide. mdpi.comnih.govoup.com This unstable intermediate is immediately captured and cyclized by AOC. uni-hohenheim.deusp.br

The action of AOC is a critical step as it establishes the specific stereochemistry of the cyclopentenone ring, forming exclusively the (9S,13S) enantiomer of 12-oxo-phytodienoic acid (OPDA). uni-hohenheim.deaston.ac.uk This stereospecificity is essential because only this form can be metabolized in the subsequent steps to produce the naturally occurring (+)-7-iso-jasmonic acid, which has the (3R,7S) configuration. usp.brportlandpress.com

| Table 1: Key Enzymes in the Chloroplastic Stage of Jasmonate Biosynthesis | | :--- | :--- | :--- | :--- | | Enzyme | Abbreviation | Substrate | Product | | Phospholipase A1 (e.g., DAD1) | PLA1 | Galactolipids | Alpha-linolenic acid | | 13-Lipoxygenase | 13-LOX | Alpha-linolenic acid | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | | Allene Oxide Synthase | AOS | 13-HPOT | Unstable allene oxide | | Allene Oxide Cyclase | AOC | Unstable allene oxide | (9S,13S)-12-oxo-phytodienoic acid (OPDA) |

Peroxisomal Reactions and Intermediate Formation

Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes to undergo the final stages of jasmonic acid formation. nih.govoup.com This transport may be facilitated by ATP-binding cassette (ABC) transporters like COMATOSE (CTS). oup.comfrontiersin.org

12-Oxophytodienoic Acid (OPDA) Metabolism

Inside the peroxisome, the cyclopentenone ring of OPDA is reduced. aston.ac.ukportlandpress.com This reaction is catalyzed by a specific enzyme, OPDA reductase 3 (OPR3). uni-hohenheim.deoup.com OPR3 is notable for its ability to act on the naturally produced (9S,13S)-OPDA isomer. uni-hohenheim.de The product of this reduction is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govoup.com

OPDA Reductase (OPDR) and Beta-Oxidation

The formation of jasmonic acid from OPC-8:0 requires the shortening of its eight-carbon carboxylic acid side chain. This is accomplished through three successive cycles of a process known as beta-oxidation. nih.govmdpi.comnih.gov Before entering the beta-oxidation cycle, OPC-8:0 must be activated by being attached to coenzyme A, a reaction catalyzed by an acyl-CoA ligase (OPCL1). nih.govoup.com

The core beta-oxidation process involves three key enzymes:

Acyl-CoA Oxidase (ACX): This enzyme, particularly the ACX1 isoform, catalyzes the first step of each beta-oxidation cycle. uni-hohenheim.deoup.comnih.gov

Multifunctional Protein (MFP): This protein possesses two enzymatic activities required for the subsequent steps in the cycle. nih.govmdpi.com

3-ketoacyl-CoA Thiolase (KAT): This enzyme performs the final step, cleaving off a two-carbon unit in the form of acetyl-CoA. nih.govmdpi.com

After three rounds of beta-oxidation, the octanoic acid side chain of OPC-8:0 is shortened to an acetic acid side chain, yielding (+)-7-iso-jasmonic acid, which has the (3R,7S) stereochemical configuration. aston.ac.ukportlandpress.com This molecule is the direct precursor that can be methylated to form this compound.

| Table 2: Key Enzymes in the Peroxisomal Stage of Jasmonate Biosynthesis | | :--- | :--- | :--- | :--- | | Enzyme | Abbreviation | Substrate | Product | | OPDA Reductase 3 | OPR3 | (9S,13S)-12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | | OPC-8:0-CoA Ligase 1 | OPCL1 | OPC-8:0 | OPC-8:0-CoA | | Acyl-CoA Oxidase | ACX | Acyl-CoA esters | 2-trans-enoyl-CoA | | Multifunctional Protein | MFP | 2-trans-enoyl-CoA | 3-ketoacyl-CoA | | 3-ketoacyl-CoA Thiolase | KAT | 3-ketoacyl-CoA | Acetyl-CoA and shortened Acyl-CoA | | Final Product after 3 cycles | | OPC-8:0-CoA | (3R,7S)-Jasmonic acid |

Conversion of Jasmonic Acid to this compound

The biosynthesis of this compound (MeJA) from jasmonic acid (JA) is a critical methylation step. researchgate.netnih.gov This conversion is the final reaction in the formation of the volatile signal molecule MeJA, which is synthesized via the octadecanoid pathway. nih.govnih.gov The process involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of jasmonic acid. nih.gov This reaction leads to the formation of MeJA, a compound recognized for its role as a cellular regulator in various plant developmental processes and defense responses. pnas.orgusp.br The naturally occurring stereoisomer is (+)-7-iso-JA, which has a (3R,7S) configuration. portlandpress.comaston.ac.uk

Jasmonic Acid Carboxyl Methyltransferase (JMT) Activity

The enzyme responsible for the methylation of jasmonic acid to methyl jasmonate is S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase, commonly known as Jasmonic Acid Carboxyl Methyltransferase (JMT). nih.govpnas.org JMT belongs to the SABATH family of methyltransferases. nih.govmdpi.com

Extensive research, particularly on the JMT from Arabidopsis thaliana, has elucidated its biochemical properties. Recombinant JMT expressed in Escherichia coli has been shown to effectively catalyze the formation of MeJA from JA. pnas.org The enzyme exhibits a high affinity for jasmonic acid, with a reported Kₘ value of 38.5 μM. nih.govpnas.org Optimal enzymatic activity for JMT has been observed at a pH between 7.0 and 8.0 and a temperature of 20°C. pnas.org

JMT demonstrates significant substrate specificity. While it efficiently converts jasmonic acid to its methyl ester, its activity with other related compounds is substantially lower. For example, 9,10-dihydrojasmonic acid is a poor substrate for JMT. pnas.org Furthermore, the enzyme does not show activity towards other carboxylic acids such as 12-oxo-phytodienoic acid (OPDA), salicylic (B10762653) acid, benzoic acid, linolenic acid, or cinnamic acid. pnas.org This high specificity underscores its dedicated role in the jasmonate pathway. nih.gov In Arabidopsis, JMT shows 100% relative catalytic activity with JA, but only 8% with dihydrojasmonic acid. frontiersin.org

| Substrate | Relative Activity (%) |

|---|---|

| Jasmonic Acid | 100 |

| 9,10-Dihydrojasmonic Acid | 8 |

| 12-oxo-phytodienoic acid (OPDA) | 0 |

| Salicylic Acid | 0 |

| Benzoic Acid | 0 |

| Linolenic Acid | 0 |

| Cinnamic Acid | 0 |

Regulation of Methyl Jasmonate Production

The production of methyl jasmonate is a tightly regulated process, often triggered by external stimuli and developmental cues. bohrium.com The expression of the JMT gene is inducible. pnas.org For instance, mechanical wounding or treatment with MeJA itself leads to a significant increase in JMT RNA levels, both locally at the site of the stimulus and systemically in distal tissues. nih.govpnas.org This suggests the existence of a long-distance signal that activates JMT expression and that MeJA may participate in a positive feedback loop, amplifying its own production. nih.govpnas.org

Overexpression of JMT in transgenic Arabidopsis plants resulted in a threefold increase in endogenous MeJA levels without altering the concentration of JA. pnas.org These transgenic plants displayed constitutive expression of jasmonate-responsive genes and enhanced resistance to the fungal pathogen Botrytis cinerea, indicating that the formation of MeJA is a critical control point for jasmonate-regulated defense responses. pnas.orgusp.brnih.gov

The regulation of MeJA synthesis is also integrated with other hormone signaling pathways, such as those involving ethylene (B1197577). usp.br Transcription factors like MYC2, a bHLH-type transcription factor, play a crucial role in activating the transcription of early JA-responsive genes, which can include the JMT gene itself, as part of the JA signaling cascade. frontiersin.orgmdpi.com This complex regulatory network ensures that MeJA production is appropriately timed and scaled to the plant's needs. frontiersin.org

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of jasmonates is a compartmentalized process, involving the coordinated action of enzymes located in different subcellular organelles. nih.govmdpi.com

The initial steps of the pathway, starting from the release of α-linolenic acid from chloroplast membranes to the synthesis of 12-oxo-phytodienoic acid (OPDA), occur within the chloroplasts . nih.govoup.compnas.org Key enzymes such as Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC) are localized to this organelle. nih.govoup.comnih.gov Specifically, AOS and AOC are plastid-located, with AOC establishing the crucial enantiomeric structure of the cyclopentenone ring. nih.gov

Following its synthesis in the chloroplast, OPDA is exported to the peroxisomes . portlandpress.comoup.com Inside the peroxisomes, OPDA undergoes reduction by 12-oxophytodienoate reductase (OPR) and subsequent three steps of β-oxidation to yield jasmonic acid. nih.govportlandpress.comoup.com

Finally, jasmonic acid is transported to the cytoplasm , where the conversion to methyl jasmonate takes place. aston.ac.ukmdpi.comnih.gov The enzyme Jasmonic Acid Carboxyl Methyltransferase (JMT), which catalyzes this final methylation step, has been shown to be localized in the cytoplasm. nih.govnih.gov This spatial separation of biosynthetic steps highlights the intricate cellular architecture required for the production of jasmonates.

| Enzyme | Abbreviation | Subcellular Location |

|---|---|---|

| Lipoxygenase | LOX | Chloroplast |

| Allene Oxide Synthase | AOS | Chloroplast |

| Allene Oxide Cyclase | AOC | Chloroplast |

| 12-oxophytodienoate Reductase | OPR | Peroxisome |

| Jasmonic Acid Carboxyl Methyltransferase | JMT | Cytoplasm |

Metabolism and Catabolism of 3r,7s Methyl Jasmonate and Its Derivatives

Formation of Jasmonoyl-Isoleucine (JA-Ile) as the Active Ligand

The central active form of jasmonate in signaling is not jasmonic acid (JA) or its methyl ester, but rather its amino acid conjugate, jasmonoyl-L-isoleucine (JA-Ile). frontiersin.orgportlandpress.com The conversion of MeJA into JA-Ile is a critical activation step. This process begins with the hydrolysis of MeJA to its free acid form, jasmonic acid. This JA then serves as the direct substrate for conjugation. The formation of JA-Ile is a key control point, as it is JA-Ile that is recognized by the co-receptor complex to initiate downstream signaling cascades. frontiersin.orgpnas.org

The conjugation of jasmonic acid to L-isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), an amino acid synthetase. nih.govaston.ac.uk JAR1 is a member of the firefly luciferase superfamily and functions by adenylating the carboxylic acid group of JA, which then allows for the formation of an amide bond with an amino acid. nih.govcapes.gov.br While JAR1 can conjugate JA to several amino acids in vitro, including valine, leucine, and phenylalanine, it exhibits a strong preference for isoleucine. portlandpress.comaston.ac.ukuniprot.org The essential role of JAR1 is highlighted by the observation that jar1 mutants are insensitive to JA but their sensitivity can be restored by the application of JA-Ile, demonstrating that the formation of this specific conjugate is necessary for most JA-mediated responses. portlandpress.comoup.com

The biological activity of jasmonates is highly dependent on their stereochemistry. The biosynthesis of JA in plants naturally produces the (3R,7S) stereoisomer, also known as (+)-7-iso-JA. frontiersin.orgportlandpress.comnih.gov This specific isomer is the precursor for the most biologically active form of the hormone, (+)-7-iso-jasmonoyl-L-isoleucine. mdpi.com Studies have shown that this particular stereoisomer is the most effective ligand for promoting the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which is the key event in jasmonate perception. pnas.orgmdpi.com Other stereoisomers, such as the (3R,7R) form, are significantly less active, indicating that the receptor complex has a high degree of stereospecificity. nih.gov

| Enzyme | Function | Substrate(s) | Product |

| JAR1 | Conjugates jasmonic acid to an amino acid, primarily isoleucine. nih.govaston.ac.ukuniprot.org | (3R,7S)-Jasmonic acid, Isoleucine, ATP nih.govfrontiersin.org | (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile) frontiersin.org |

Deconjugation and Hydroxylation Pathways

To ensure that jasmonate signaling is transient and tightly controlled, plants possess several pathways to inactivate JA-Ile. These catabolic processes are crucial for attenuating the hormonal response once the initial stress has subsided. The two primary routes for JA-Ile inactivation are deconjugation via hydrolysis and oxidative modification through hydroxylation. portlandpress.complos.orgresearchgate.net

One major pathway for inactivating JA-Ile is through the hydrolytic cleavage of the amide bond, a process often referred to as deconjugation. portlandpress.comaston.ac.uk This reaction is catalyzed by specific amidohydrolases (AMHs), which release free jasmonic acid and isoleucine. plos.orgresearchgate.net In the model plant Arabidopsis thaliana, two key enzymes responsible for this activity have been identified as IAA-ALANINE RESISTANT3 (IAR3) and ILR1-LIKE6 (ILL6). nih.govplos.orgmdpi.com These enzymes effectively reduce the pool of active JA-Ile, thereby dampening the signaling output. nih.gov Interestingly, these amidohydrolases can also act on hydroxylated forms of JA-Ile and have been shown to hydrolyze auxin-amino acid conjugates, suggesting a point of crosstalk between different hormone pathways. researchgate.netmdpi.com

The primary oxidative pathway for JA-Ile catabolism is mediated by a specific group of Cytochrome P450 monooxygenases from the CYP94 family. frontiersin.orgnih.gov This inactivation occurs via a two-step ω-oxidation process. plos.orgnih.gov

Hydroxylation: The first step is the hydroxylation of JA-Ile at the 12th carbon position, which produces 12-hydroxy-JA-Ile (12OH-JA-Ile). frontiersin.org This reaction is primarily catalyzed by the enzymes CYP94B3 and CYP94B1. plos.orgresearchgate.net While both enzymes perform this function, they show distinct expression patterns, suggesting unique roles in development and stress responses. researchgate.net This initial hydroxylation significantly reduces the biological activity of the hormone. nih.gov

Carboxylation: The 12OH-JA-Ile is then further oxidized at the same carbon to form 12-carboxy-JA-Ile (12COOH-JA-Ile). nih.gov This second oxidation step is predominantly carried out by the enzyme CYP94C1, which is highly efficient in this conversion. plos.orgnih.gov The resulting dicarboxylic acid derivative is considered inactive. researchgate.net

This sequential oxidation by CYP94 enzymes represents a major route for the turnover and deactivation of the JA-Ile hormone signal. frontiersin.orgnih.gov

| Enzyme Family | Specific Enzyme(s) | Function | Pathway |

| Amidohydrolase (AMH) | IAR3, ILL6 | Cleaves the amide bond of JA-Ile to release JA and Ile. nih.govplos.orgmdpi.com | Deconjugation |

| Cytochrome P450 (CYP) | CYP94B1, CYP94B3 | Catalyze the 12-hydroxylation of JA-Ile. plos.orgresearchgate.net | Hydroxylation |

| Cytochrome P450 (CYP) | CYP94C1 | Catalyzes the further oxidation of 12OH-JA-Ile to 12COOH-JA-Ile. plos.orgnih.gov | Hydroxylation |

Other Metabolic Fates and Related Compounds

Beyond the primary activation and inactivation pathways, jasmonates can undergo a variety of other metabolic modifications that contribute to the complexity of their regulation. These alternative fates can also lead to the formation of related compounds with distinct, or in some cases, currently unknown, biological activities.

One key modification is the methylation of jasmonic acid's carboxyl group by the enzyme JA carboxyl methyltransferase (JMT) to form (3R,7S)-Methyl jasmonate (MeJA). oup.comnih.gov MeJA is a volatile compound that can act as an airborne signal between plants. usp.br

Jasmonates, including JA and 12OH-JA, can also be conjugated to glucose to form glycosides. portlandpress.comaston.ac.uknih.gov This glycosylation is thought to be a mechanism for storage or detoxification. Other metabolic conversions include the decarboxylation of the carboxylic acid side-chain to produce cis-jasmone, another volatile signaling molecule, and the epimerization of the active (3R,7S)-JA-Ile to the less active (3R,7R) isomer. portlandpress.comoup.comnih.gov Furthermore, free jasmonic acid can be directly hydroxylated to form 12-hydroxy-JA, a compound also known as tuberonic acid. portlandpress.compnas.org

| Compound | Precursor | Key Enzyme/Process | Function/Significance |

| This compound (MeJA) | (3R,7S)-Jasmonic acid | JMT (JA carboxyl methyltransferase) oup.com | Volatile signal, precursor to JA. nih.govusp.br |

| (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile) | (3R,7S)-Jasmonic acid | JAR1 nih.gov | The primary active hormone. frontiersin.org |

| 12-hydroxy-JA-Ile (12OH-JA-Ile) | JA-Ile | CYP94B1/CYP94B3 plos.org | Inactivated intermediate. nih.gov |

| 12-carboxy-JA-Ile (12COOH-JA-Ile) | 12OH-JA-Ile | CYP94C1 nih.gov | Inactive catabolite. researchgate.net |

| Tuberonic acid (12-hydroxy-JA) | Jasmonic acid | Hydroxylation pnas.org | Less active derivative. pnas.org |

| cis-Jasmone | Jasmonic acid | Decarboxylation portlandpress.com | Volatile signal. |

| JA-Glucose Ester | Jasmonic acid | Glucosyltransferase | Storage/inactivation. nih.gov |

Decarboxylation to Cis-Jasmone

The conversion of jasmonic acid into the volatile compound cis-jasmone represents a distinct catabolic pathway. nih.govmdpi.com This decarboxylation reaction removes the carboxylic acid group from the jasmonic acid molecule, resulting in a fragrant ketone that plays roles in plant defense and inter-plant communication. oup.commdpi.comresearchgate.net The formation of cis-jasmone is considered a mechanism to dispose of the stress hormone jasmonic acid into the atmosphere. researchgate.net

Two primary pathways for the biosynthesis of cis-jasmone from jasmonate precursors have been proposed:

Direct Decarboxylation of Jasmonic Acid: An early hypothesis suggested a direct decarboxylation of jasmonic acid to yield cis-jasmone. oup.commdpi.com This pathway represents a straightforward conversion of the hormone into its volatile derivative.

Pathway via OPDA Isomerization: A more detailed pathway proposes that cis-jasmone synthesis begins with an isomer of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. oup.commdpi.com In this route, cis-(+)-OPDA is first isomerized to iso-OPDA. This is followed by a series of β-oxidation steps to form an intermediate, 3,7-didehydro-JA, which is then decarboxylated to produce cis-jasmone. mdpi.com Research in the fungus Lasiodiplodia theobromae also supports a biosynthetic pathway for cis-jasmone that proceeds via iso-OPDA, and interestingly suggests that the final decarboxylation step of a didehydro-JA intermediate might not be involved in this organism. nih.gov

Recent studies using stable isotope-labeled jasmonates in apple mint (Mentha suaveolens) have provided further insights, indicating that 3,7-didehydro-JA can be converted into cis-jasmone, but that (+)-7-iso-JA is not a direct intermediate in this process. nih.gov The formation of cis-jasmone leads to the expression of a distinct set of genes compared to those activated by jasmonic acid, highlighting its unique role as a signaling molecule. oup.commdpi.com

Table 2: Proposed Pathways for the Biosynthesis of Cis-Jasmone

| Pathway | Key Steps | Intermediates | End Product | Source(s) |

|---|---|---|---|---|

| Direct Decarboxylation | Decarboxylation of the carboxylic acid side chain. | Jasmonic Acid (JA) | Cis-Jasmone | oup.commdpi.com |

| OPDA Isomerization Pathway | 1. Isomerization of cis-(+)-OPDA. 2. β-oxidation. 3. Decarboxylation. | iso-OPDA, 3,7-didehydro-JA | Cis-Jasmone | oup.commdpi.com |

Molecular Perception and Signal Transduction Mechanisms

Identification of the JA-Ile Receptor Complex

The perception of the JA-Ile signal is not carried out by a single receptor protein in the traditional sense but by a co-receptor complex. This complex forms when JA-Ile acts as a molecular glue, facilitating the interaction between two key protein groups: the F-box protein COI1 and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. nih.govresearchgate.net

SCFCOI1 Ubiquitin Ligase Complex

The central component of the jasmonate receptor machinery is an SCF E3 ubiquitin ligase complex, designated SCFCOI1. nih.govnih.gov E3 ubiquitin ligases are crucial enzymes that tag specific proteins with ubiquitin, marking them for degradation. The SCFCOI1 complex is composed of several core proteins: Skp1 (ASK1 in Arabidopsis), Cullin 1 (CUL1), and the F-box protein CORONATINE INSENSITIVE 1 (COI1). nih.govsemanticscholar.org In this assembly, COI1 functions as the substrate recognition subunit, determining which proteins the complex will target. nih.govoup.com Genetic and molecular evidence has firmly established that this complex is essential for virtually all jasmonate responses. nih.govresearchgate.net

| Component | Function in the Complex |

| Cullin 1 (CUL1) | Forms the structural scaffold of the complex. |

| Skp1 (ASK1) | Acts as an adaptor protein, linking COI1 to the Cullin scaffold. |

| F-box protein (COI1) | Serves as the substrate receptor, specifically recognizing target proteins (JAZ repressors) in the presence of JA-Ile. |

| Rbx1 | A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2). |

Role of COI1 in Ligand Binding

COI1 is the specific component of the SCF complex that directly perceives the hormonal signal. nih.govnih.gov Biochemical and structural studies have demonstrated that COI1 possesses a binding pocket that accommodates the JA-Ile molecule. pnas.orgnih.gov However, the binding affinity is significantly enhanced in the presence of its target substrate, a JAZ protein. nih.govpnas.org The hormone JA-Ile acts as a stabilizing agent—a "molecular glue"—that promotes and secures the physical interaction between COI1 and a conserved C-terminal region of the JAZ proteins known as the Jas motif. nih.govnih.gov This hormone-dependent formation of the COI1-JA-Ile-JAZ ternary complex is the critical event in jasmonate perception, initiating the subsequent signaling steps. nih.govresearchgate.net

JAZ Protein Repression and Degradation

In the absence of a stimulus, the jasmonate signaling pathway is held in a repressed state by the JAZ family of proteins. nih.govresearchgate.net These proteins act as transcriptional repressors, preventing the activation of jasmonate-responsive genes.

Interaction with Transcription Factors (e.g., MYC2)

JAZ proteins execute their repressive function by directly binding to and inhibiting a range of transcription factors. nih.govfrontiersin.org The most well-characterized of these are the basic helix-loop-helix (bHLH) transcription factors MYC2, MYC3, and MYC4. nih.govfrontiersin.org In the resting state (low JA-Ile levels), JAZ proteins are stable and sequester MYC2 and its homologs. nih.govfrontiersin.org This interaction prevents MYC2 from binding to the promoter regions of its target genes. nih.gov Furthermore, to enforce this repression, JAZ proteins recruit a co-repressor complex, which includes the adaptor protein Novel Interactor of JAZ (NINJA) and the transcriptional repressor TOPLESS (TPL), which can modify chromatin to maintain a transcriptionally silent state. nih.govfrontiersin.org

26S Proteasome-Mediated Degradation

Upon an increase in cellular JA-Ile levels due to stress or developmental signals, the hormone binds to the COI1-JAZ co-receptor. researchgate.netoup.com This binding event triggers the SCFCOI1 complex to polyubiquitinate the JAZ protein. nih.govresearchgate.net This chain of ubiquitin molecules serves as a recognition tag for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. nih.govresearchgate.net The JAZ repressor is subsequently degraded by the 26S proteasome, a process confirmed by the stabilization of JAZ proteins in coi1 mutants or when treated with proteasome inhibitors. nih.govnih.gov

Downstream Gene Expression Regulation

The degradation of JAZ repressors is the pivotal switch that activates the jasmonate signaling pathway. oup.com With the JAZ proteins eliminated, the transcription factors they were repressing are liberated. nih.govfrontiersin.org Freed from inhibition, transcription factors like MYC2 can now bind to specific DNA sequences, such as the G-box motif, found in the promoters of jasmonate-responsive genes. pherobase.com

This leads to a large-scale transcriptional reprogramming, activating hundreds of genes involved in a wide array of physiological processes. nih.govnih.gov These downstream genes include those responsible for:

Plant Defense: Synthesis of anti-herbivory compounds like proteinase inhibitors and production of defenses against necrotrophic pathogens. mdpi.comnih.gov

Stress Responses: Regulation of responses to abiotic stresses such as drought and salinity. mdpi.com

Developmental Processes: Control of root growth, fertility, senescence, and trichome formation. mdpi.comnih.gov

The activation of these genes constitutes the plant's adaptive response, which is initiated by the perception of the JA-Ile signal.

| Protein | Class | Function |

| COI1 | F-box Protein | JA-Ile receptor; substrate recognition component of SCFCOI1. nih.gov |

| JAZ | ZIM-domain Protein | Transcriptional repressor; binds to and inhibits MYC2. nih.gov |

| MYC2 | bHLH Transcription Factor | Activates expression of JA-responsive genes upon release from JAZ repression. frontiersin.org |

| NINJA | Adaptor Protein | Recruits the TPL co-repressor to JAZ proteins. nih.gov |

| TPL | Transcriptional Co-repressor | Mediates transcriptional repression through chromatin modification. frontiersin.org |

Activation of Jasmonate-Responsive Genes

The degradation of JAZ repressors directly triggers the activation of a vast network of jasmonate-responsive genes. nih.gov This is accomplished through the release of a variety of transcription factors (TFs) that were previously held inactive by JAZ proteins. nih.gov Among the most well-characterized of these are the basic helix-loop-helix (bHLH) transcription factors, particularly MYC2. ucsd.edufrontiersin.org

Once liberated from JAZ-mediated repression, MYC2 and its close homologs, MYC3 and MYC4, can bind to specific DNA sequences, such as the G-box motif, in the promoters of target genes. nih.govpnas.orgnih.gov This binding initiates the transcription of early-response genes. These genes encode a range of proteins, including other transcription factors, enzymes involved in the biosynthesis of defense compounds (like phenylpropanoids and alkaloids), and proteins that modify cell wall structures. researchgate.netnih.govmdpi.com

For example, studies in Arabidopsis thaliana have shown that MeJA treatment leads to a rapid and coordinated transcriptional reprogramming. nih.gov Early response genes activated within 30 minutes to an hour include those encoding the JA biosynthesis pathway enzymes and key regulators like MYC2 and most JAZ genes themselves, indicating a feedback mechanism. nih.govnih.gov In a second, later wave of transcription, genes related to specific defense outputs and metabolic changes are induced. nih.gov The activation of these gene sets allows the plant to mount a tailored defense against pathogens or herbivores and to regulate developmental processes. mdpi.comfrontiersin.org

| Transcription Factor | Family | Role in Gene Activation | Target Gene Examples |

| MYC2 | bHLH | Master regulator of many JA responses; activates and represses distinct gene sets. nih.govfrontiersin.orgnih.gov | VSP, JR1, JA biosynthesis genes, other TFs. nih.gov |

| MYC3/MYC4 | bHLH | Act partially redundantly with MYC2 to regulate JA-responsive genes. pnas.org | Overlapping targets with MYC2. pnas.org |

| ERF1 | AP2/ERF | Integrates JA and ethylene (B1197577) signaling pathways for defense gene activation. nih.gov | PDF1.2, b-CHI. nih.gov |

| ORA47 | AP2/ERF | Positive regulator of the JA autoregulatory loop. nih.gov | JA biosynthesis genes. nih.gov |

Transcriptional and Post-Translational Regulatory Networks

The jasmonate signaling pathway is not a simple linear switch but is fine-tuned by complex regulatory networks at both the transcriptional and post-translational levels. These networks ensure that the response to a stimulus like MeJA is appropriate in magnitude and duration.

Transcriptional Regulatory Networks: The regulation of the signaling components themselves is a key feature. As mentioned, the genes for MYC2 and many JAZ proteins are induced by MeJA, creating feedback loops. nih.gov The MYC2-induced expression of JAZ genes serves as a negative feedback mechanism, as the newly synthesized JAZ proteins can replenish the degraded repressors, thereby attenuating the signal. nih.gov Conversely, MYC2 also promotes the expression of JA biosynthesis genes, establishing a positive feedback loop to amplify the signal. pnas.org

Furthermore, a hierarchical transcriptional cascade exists. MYC2, once activated, can induce the expression of other "secondary" transcription factors from families such as AP2/ERF, WRKY, and other bHLH proteins. pnas.orgmdpi.combiotechmedjournal.com These secondary TFs then regulate their own sets of downstream genes, broadening and diversifying the plant's response. pnas.org Antagonistic regulation also occurs; for instance, the JAM1, JAM2, and JAM3 transcription factors, which are also bHLH proteins, act to negatively regulate JA responses, often in opposition to MYC2. oup.com

Post-Translational Regulatory Networks: The primary post-translational event is the SCFCOI1-mediated ubiquitination and subsequent proteasomal degradation of JAZ proteins, which is the core activation mechanism. nih.govnih.gov However, other modifications add further layers of control.

Alternative splicing of JAZ gene transcripts can generate protein variants that lack the full Jas motif required for interaction with COI1. nih.gov These truncated JAZ proteins are stable even in the presence of JA-Ile and can act as dominant repressors, providing a mechanism to maintain insensitivity to jasmonates in certain contexts. nih.govnih.gov

Phosphorylation is another crucial regulatory modification. For example, Mitogen-Activated Protein Kinases (MAPKs) can phosphorylate MYC2. oup.com This phosphorylation can have dual effects, such as enhancing the transactivation activity of MYC2 while also marking it for degradation, which helps to turn off the signal after an initial response. oup.comresearchgate.netnih.gov This provides a mechanism to prevent an overactive or prolonged defense response, which can be detrimental to plant growth. oup.com

Signal Amplification and Systemic Signaling

A key feature of the plant's response to localized threats, such as wounding or herbivore attack, is the ability to mount a defense in distal, untouched parts of the plant. (3R,7S)-Methyl jasmonate and the broader jasmonate pathway are central to this systemic signaling.

Signal Amplification: The jasmonate signal is amplified through a positive feedback loop. The initial perception of MeJA or JA-Ile leads to the activation of transcription factors like MYC2. pnas.org These transcription factors, in turn, upregulate the expression of genes encoding the enzymes for JA biosynthesis, such as Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS), and Jasmonic Acid Carboxyl Methyltransferase (JMT). nih.govnih.govoup.com The JMT enzyme is particularly important as it catalyzes the formation of MeJA from JA. pnas.orgpnas.org The increased production of these enzymes leads to a surge in the synthesis of JA and MeJA, thus powerfully amplifying the initial signal. nih.govpnas.org Transgenic plants that overexpress the JMT gene accumulate higher levels of MeJA and show constitutive expression of defense genes, highlighting the importance of this amplification loop. pnas.orgpnas.org

Systemic Signaling: The amplified jasmonate signal is transmitted throughout the plant via two primary routes. First, jasmonates can be transported long distances through the plant's vascular system (phloem). nih.gov This allows a signal generated in a wounded leaf to travel to other leaves, roots, and developing tissues, preparing them for a potential attack. nih.gov

Physiological Roles of 3r,7s Methyl Jasmonate in Plant Development

Regulation of Vegetative Growth

(3R,7S)-Methyl jasmonate exerts significant control over the vegetative development of plants, influencing the growth of roots, the development of seedlings, and the aging of leaves. usp.brnih.gov These regulatory actions help shape the plant's architecture and manage its lifecycle in response to both internal and external cues.

Root Growth Inhibition and Development

One of the most well-documented roles of methyl jasmonate is the inhibition of root growth. wikipedia.orgnih.govoup.comdoi.org Increased concentrations of MeJA in the root system are known to activate specific genes that lead to the cessation of growth. wikipedia.org Exogenous application of MeJA to seedlings has a potent inhibitory effect on primary root elongation. doi.orgnih.gov Studies on Arabidopsis thaliana have shown that roots are particularly sensitive to jasmonates, often more so than the hypocotyl. mdpi.comsemanticscholar.org For instance, growing Arabidopsis seedlings on a medium containing just 0.1 µM MeJA can inhibit primary root growth by 50%. nih.gov

Beyond primary root growth, jasmonates also influence the formation of lateral and adventitious roots. oup.com Research indicates that jasmonic acid can enhance aluminum-induced root growth inhibition, highlighting its role in mediating responses to abiotic stress. oup.com

Table 1: Effect of Methyl Jasmonate (MeJA) on Root Growth in *Arabidopsis thaliana***

| Organism | MeJA Concentration | Observed Effect | Reference |

|---|---|---|---|

| Arabidopsis thaliana (Wild-Type) | 0.1 µM | 50% inhibition of primary root elongation. | nih.gov |

| Arabidopsis thaliana (Wild-Type) | ≤0.5 nM (in conjunction with AlCl₃) | Significantly enhanced the aluminum-induced inhibition of root growth. | oup.com |

| Arabidopsis thaliana (Mutant jar1) | Not specified | Decreased sensitivity to MeJA-induced root elongation inhibition compared to wild-type. | nih.gov |

Hypocotyl and Seedling Development

Methyl jasmonate is a known inhibitor of seedling and hypocotyl elongation. nih.govmdpi.comsemanticscholar.org Exogenously applied MeJA has been shown to suppress hypocotyl elongation in Arabidopsis seedlings under various light conditions. nih.govresearchgate.net This inhibitory effect is particularly pronounced under red light and is dependent on the photoreceptor phytochrome (B1172217) B (phyB), indicating a complex interaction between jasmonate signaling and light perception pathways. nih.gov While the isoleucine conjugate of jasmonic acid, (+)-7-iso-JA-L-Ile, is a potent inhibitor of root development, MeJA often shows a stronger inhibitory effect on hypocotyl elongation. nih.gov

Table 2: Research Findings on MeJA and Hypocotyl/Seedling Growth**

| Organism | Condition | Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Growth under red light | MeJA suppression of hypocotyl elongation is particularly effective. | nih.gov |

| Arabidopsis thaliana | Comparison with JA-Ile | MeJA has a stronger inhibitory effect on hypocotyl elongation than (+)-7-iso-JA-L-Ile. | nih.gov |

| Barley (Hordeum vulgare) | Treatment with 2.5 × 10⁻⁴ M JA | Reduced seedling growth. | doi.org |

Leaf Senescence and Chlorophyll (B73375) Degradation

Methyl jasmonate is a potent promoter of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and their remobilization to other parts of the plant. wikipedia.orgusp.brnih.govdoi.org Exogenous application of MeJA can induce premature senescence symptoms, such as visible yellowing and chlorophyll loss, in the leaves of numerous plant species. oup.commdpi.comresearchgate.net This process is highly regulated at the molecular level. nih.gov

The promotion of senescence by MeJA requires a functional JA-signaling pathway, with the F-box protein CORONATINE INSENSITIVE 1 (COI1) being an essential component. nih.govoup.comnih.gov MeJA treatment leads to the upregulation of numerous senescence-associated genes (SAGs). oup.comnih.gov It also activates genes encoding key enzymes in the chlorophyll degradation pathway, such as PHEOPHORBIDE A OXYGENASE (PAO) and STAY-GREEN (SGR1), leading to the breakdown of this vital photosynthetic pigment. oup.commdpi.com Conversely, JAZ proteins, which are repressors of jasmonate signaling, act as negative regulators of leaf senescence. nih.govoup.comfrontiersin.org

Table 3: Key Genes Involved in MeJA-Induced Leaf Senescence**

| Gene/Protein | Function | Response to MeJA/JA | Reference |

|---|---|---|---|

| COI1 | F-box protein; core component of JA receptor complex. | Required for JA-induced senescence. coi1 mutants are insensitive. | nih.govoup.comnih.gov |

| SAGs (e.g., SAG12) | Senescence-Associated Genes. | Expression is induced, promoting the senescence program. | oup.comnih.gov |

| SGR1 | Chlorophyll degradation gene. | Expression is substantially boosted, leading to chlorophyll loss. | mdpi.com |

| PAO | Pheophorbide a oxygenase; chlorophyll degradation enzyme. | Expression is boosted, contributing to leaf yellowing. | oup.commdpi.com |

| JAZ proteins (e.g., JAZ4, JAZ7, JAZ8) | Repressors of JA signaling. | Act as negative regulators; their presence can delay senescence. | nih.govoup.com |

Control of Reproductive Development

This compound plays a critical and often dual role in the transition from vegetative growth to reproduction. It influences when a plant flowers, the structure of its flowers, and, most critically, the development and viability of its pollen. wikipedia.orgnih.govoup.com

Flowering Time and Flower Morphology

The effect of methyl jasmonate on flowering time can vary between plant species. wikipedia.org In Arabidopsis, jasmonates are generally considered to delay the transition from vegetative to reproductive growth. nih.govoup.com This inhibition is mediated through the COI1-JAZ signaling pathway, which ultimately represses the transcription of the key flowering-time gene FLOWERING LOCUS T. nih.govoup.com

In contrast, studies on oilseed rape (Brassica napus) have shown that exogenous MeJA can promote earlier flowering. nih.govresearchgate.net This effect, however, is dependent on the specific cultivar and the concentration of MeJA applied. nih.govresearchgate.net High concentrations of MeJA have also been observed to produce a variety of floral abnormalities, such as sterile flowers with extra whorls of sepals, indicating that precise regulation of jasmonate levels is crucial for normal flower development. nih.govresearchgate.net

Table 4: Effects of Methyl Jasmonate on Flowering**

| Organism | Observed Effect | Mechanism/Note | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Inhibition/delay of flowering. | Mediated by COI1-JAZ repression of FLOWERING LOCUS T. | nih.govoup.com |

| Oilseed rape (Brassica napus) | Promotion of early flowering. | Effect is dependent on genotype and MeJA concentration. | nih.govresearchgate.net |

| Oilseed rape (Brassica napus) | Induction of abnormal flower morphologies. | Occurs at high concentrations (e.g., 100 µM). | nih.govresearchgate.net |

Pollen Development and Fertility

Jasmonates are indispensable for male fertility in many plant species. usp.brpnas.org The entire process of reproductive success, from pollen maturation and anther dehiscence (the opening of the anther to release pollen) to filament elongation, is dependent on proper jasmonate signaling. nih.govtandfonline.com In rice, jasmonate levels, particularly the active form JA-Ile, accumulate in the spikelets and peak at anthesis (the period of full bloom), with the majority being localized in the stamens. oup.com

Plants with mutations in jasmonate biosynthesis or signaling pathways are often male-sterile due to defects in pollen development. pnas.orgnih.gov These defects can often be reversed by the external application of methyl jasmonate. nih.gov Research in specific male-sterile rice lines has demonstrated that spraying the plants with MeJA can successfully restore pollen viability. nih.govresearchgate.net This highlights the pivotal role of this compound and its derivatives in ensuring the successful completion of the plant's reproductive cycle. nih.govresearchgate.net

Table 5: Role of Methyl Jasmonate in Pollen Development and Fertility**

| Organism/System | Key Finding | Quantitative Data | Reference |

|---|---|---|---|

| Arabidopsis and Rice mutants (e.g., opr3) | Mutants defective in JA biosynthesis are male-sterile. | Sterility is rescued by exogenous application of JA. | pnas.orgnih.gov |

| PGMS Rice Lines (NK58S, D52S) | Exogenous MeJA spraying can reverse male sterility. | Achieved 12.91–63.53% changes in pollen fertility. | nih.govresearchgate.net |

| Rice (Wild-Type) | JA and JA-Ile levels peak in spikelets at anthesis. | - | oup.com |

Fruit Ripening and Maturation Processes

This compound, often referred to in literature alongside its isomers as methyl jasmonate (MeJA), plays a complex role in the ripening and maturation of fruits. researchgate.netresearchgate.net Endogenous levels of jasmonates fluctuate during fruit development, and external application can significantly influence the ripening process. researchgate.net

In non-climacteric fruits like strawberries (Fragaria ananassa), the role of jasmonates is particularly evident. Research has isolated and identified the specific stereoisomers (3R,7S)-(+)-methyl epi-jasmonate and (3R,7R)-(−)-methyl jasmonate. acs.orgacs.org In the 'Kent' strawberry cultivar, the concentration of these methyl jasmonates is highest in immature green fruits and decreases as the fruit ripens and becomes overripe. acs.orgacs.org This suggests that while high levels are present early in development, a decrease might be necessary for the completion of ripening. However, exogenous application of MeJA has been shown to accelerate ripening in strawberries by enhancing the expression of genes associated with pigment development, sugar metabolism, fruit softening, and hormone synthesis. researchgate.net

In climacteric fruits such as apples and tomatoes, MeJA's influence is often linked to the production of ethylene (B1197577), another key ripening hormone. wikipedia.orgacs.org In pre-climacteric apples, MeJA treatment stimulates the production of ethylene and volatile compounds, suggesting it helps initiate the ripening cascade. acs.org Similarly, in tomatoes, the accelerated ripening effect of MeJA is associated with the promotion of ethylene production and the expression of related genes. researchgate.net

The table below summarizes research findings on the effects of methyl jasmonate on the ripening of various fruits.

| Fruit Species | Key Research Findings on Methyl Jasmonate's Role in Ripening |

| Strawberry (Fragaria ananassa) | Endogenous levels of this compound are highest in immature fruit and decrease with ripening. acs.orgacs.org Exogenous MeJA application accelerates ripening by upregulating genes for color, sugar metabolism, and softening. researchgate.net |

| Apple (Malus domestica) | In pre-climacteric fruit, MeJA stimulates the production of ethylene and volatile esters, helping to initiate the ripening process. acs.org |

| Tomato (Solanum lycopersicum) | MeJA treatment promotes ripening by increasing ethylene production and the expression of ethylene-related genes. researchgate.net |

| Peach (Prunus persica) | MeJA regulates the accumulation of anthocyanins and volatile compounds, contributing to the overall development and ripening process. researchgate.net |

Other Developmental Processes

Beyond fruit ripening, this compound is involved in several other distinct plant developmental phenomena.

Tendril Coiling Responses

One of the classic and most potent effects of jasmonates is the induction of tendril coiling. usp.br Mechanical stimulation of tendrils, as occurs when they contact a support structure, triggers a signaling cascade that results in coiling. This compound and its precursor, jasmonic acid, have been identified as powerful inducers of this response. acs.orgusp.brpnas.org

Studies on Bryonia dioica have shown that jasmonates can mimic the effect of mechanical touch, causing tendrils to coil rapidly. nih.gov This response highlights the role of jasmonates as key signaling molecules in plant mechanoperception, translating a physical stimulus into a developmental change. The volatile nature of methyl jasmonate suggests it could also act as an airborne signal, potentially coordinating responses within the plant. acs.orgusp.br

Apical Hook Formation

During germination in darkness (skotomorphogenesis), dicotyledonous seedlings form an apical hook, a curved structure that protects the delicate shoot apical meristem as it pushes through the soil. oup.comuniprot.org Jasmonates, including methyl jasmonate, act as inhibitors of apical hook formation. plantarchives.orgoup.com

This inhibitory effect is mediated through a well-defined signaling pathway. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factors MYC2, MYC3, and MYC4. plantarchives.orgoup.com In the presence of jasmonates, JAZ proteins are degraded, releasing MYC transcription factors. These MYC proteins then repress the expression of genes essential for hook formation, such as HOOKLESS1 (HLS1). oup.comusp.br

Furthermore, the jasmonate signaling pathway interacts antagonistically with hormones that promote hook formation, such as ethylene and brassinosteroids. oup.comuniprot.orgusp.br For instance, MYC2 can interact directly with the brassinosteroid-activated transcription factor BZR1, disrupting its function and thereby repressing hook development. uniprot.org It also represses the ethylene-stabilized transcription factor EIN3, further contributing to the inhibition of hook curvature. oup.comusp.br

The key molecular players in the jasmonate-mediated inhibition of apical hook formation are outlined in the table below.

| Component | Type | Role in Apical Hook Formation |

| This compound | Phytohormone | Inhibits apical hook formation. oup.com |

| COI1 | F-box Protein (JA Receptor) | Essential for perceiving the jasmonate signal that leads to inhibition. plantarchives.org |

| JAZ proteins | Repressor Proteins | Repress transcription factors; degraded in the presence of JA. oup.com |

| MYC2, MYC3, MYC4 | Transcription Factors | Released upon JAZ degradation; repress genes required for hook formation and antagonize pro-hook hormones. oup.comoup.com |

| HLS1 | N-acetyltransferase-like protein | A key gene for hook curvature; its expression is downregulated by the JA pathway. oup.comusp.br |

| EIN3 | Transcription Factor | Promotes hook formation; its activity is repressed by the JA pathway. oup.comusp.br |

| BZR1 | Transcription Factor | Promotes hook formation; its activity is inhibited by MYC2. uniprot.org |

Stomatal Closure Regulation

This compound is a potent regulator of stomatal aperture, inducing stomatal closure in a wide range of plant species. ibs.re.krsci-hub.se This response is a critical part of a plant's defense against pathogens and its management of water loss during drought stress. sci-hub.semedcraveonline.com

The signaling cascade for MeJA-induced stomatal closure is initiated by the perception of the hormone, which, like other jasmonate responses, requires the COI1 receptor. ibs.re.kr A key event following perception is the production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), in the guard cells. nih.govnih.gov

This increase in ROS is a central part of the signaling pathway. Several protein kinases, including the mitogen-activated protein kinases MPK9 and MPK12, are positive regulators of this process. ibs.re.kr These kinases function upstream of the activation of S-type anion channels in the guard cell plasma membrane. ibs.re.kr The efflux of anions through these channels leads to membrane depolarization, subsequent outflow of potassium ions, loss of turgor pressure in the guard cells, and ultimately, stomatal closure. Catalases, which break down H₂O₂, act as negative regulators, and mutants lacking catalase activity show a potentiated stomatal closure response to MeJA. nih.gov

The primary components of the MeJA signaling pathway in guard cells are summarized in the table below.

| Component | Type | Role in Stomatal Closure Regulation |

| This compound | Phytohormone | Induces stomatal closure. ibs.re.kr |

| COI1 | F-box Protein (JA Receptor) | Perceives the MeJA signal, initiating the downstream cascade. ibs.re.kr |

| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species | Acts as a key second messenger; its production is induced by MeJA. nih.govnih.gov |

| MPK9 / MPK12 | Mitogen-Activated Protein Kinases | Positively regulate the signaling pathway leading to closure. ibs.re.kr |

| S-type Anion Channels | Ion Channels | Activated downstream of the kinase cascade, leading to ion efflux and loss of turgor. ibs.re.kr |

| Catalases (CATs) | Enzymes | Negatively regulate the pathway by degrading H₂O₂. nih.gov |

Role of 3r,7s Methyl Jasmonate in Plant Defense Responses

Defense Against Biotic Stressors

(3R,7S)-Methyl jasmonate, often referred to generally as methyl jasmonate (MeJA) in literature, plays a central role in mediating plant defenses against various biotic stressors, including herbivorous insects and pathogenic microbes. researchgate.netsci-hub.seoup.com Its application can trigger a cascade of defensive responses, enhancing the plant's ability to resist and tolerate attacks. nih.govwikipedia.org

Herbivore Resistance Mechanisms

Upon attack by herbivores, plants can produce this compound, which acts as an internal signal and can also be released into the air to warn neighboring plants. nih.govwikipedia.org This signaling initiates a variety of defense strategies aimed at deterring or harming the feeding herbivore. inrae.fr

Induction of Protease Inhibitors

One of the well-documented responses to this compound is the synthesis and accumulation of protease inhibitors. nih.govwikipedia.org These proteins interfere with the digestive processes of insects by inhibiting the activity of proteases in their gut. wikipedia.orgtandfonline.com This disruption can lead to reduced nutrient absorption, slowed growth, and can discourage further feeding. wikipedia.orginrae.fr

Research has demonstrated that airborne methyl jasmonate can induce the production of protease inhibitors in the leaves of tomato plants and other species, even in plants not directly under attack. nih.govpnas.org This interplant communication demonstrates the compound's role as a long-distance signal to prime defenses in nearby plants. nih.gov For instance, when sagebrush, which naturally contains methyl jasmonate, is incubated near tomato plants, the tomato plants begin to accumulate protease inhibitors. nih.gov

Table 1: Effect of Airborne Methyl Jasmonate on Protease Inhibitor I Accumulation in Tomato Leaves

| Treatment | Protease Inhibitor I (µg/g of tissue) |

| Control (Air Only) | 25 |

| Methyl Jasmonate Vapor | 125 |

| Data derived from studies on the effect of airborne methyl jasmonate on proteinase inhibitor synthesis. pnas.org |

Biosynthesis of Secondary Defense Metabolites

This compound is a potent elicitor of secondary metabolite biosynthesis, which encompasses a vast array of chemical compounds that are toxic, anti-digestive, or repellent to herbivores. mdpi.commdpi.commpg.de These compounds are often specific to certain plant families and play a direct role in chemical defense.

Nicotine (B1678760) and other Alkaloids : In tobacco plants, methyl jasmonate treatment can induce the production of nicotine, a potent neurotoxin to many insects. wikipedia.org More broadly, jasmonates are known to trigger the synthesis of various alkaloids, which can disrupt DNA replication, protein synthesis, and neuronal signaling in herbivores. researchgate.netnih.gov

Phytoalexins : These are antimicrobial and often anti-insect compounds that are produced by plants following stress, including herbivory. wikipedia.org Methyl jasmonate is a key signal for the accumulation of various phytoalexins, which can deter feeding. mpg.de

Terpenoids : This large and diverse class of compounds includes many that function in plant defense. Methyl jasmonate treatment has been shown to increase the accumulation of various terpenoids. mpg.denih.gov For example, in Norway spruce, it induces the production of monoterpenes and diterpene resin acids, which are key components of the tree's defensive resin. nih.govnih.gov In peppermint, it can enhance the production of monoterpenes like menthone. mpg.de

Glucosinolates : Found in members of the Brassicaceae family (e.g., cabbage, broccoli), these sulfur-containing compounds break down into toxic products when plant tissue is damaged by a feeding herbivore. nih.gov Jasmonate signaling is crucial for regulating the biosynthesis of glucosinolates. mdpi.comnih.gov

Table 2: Examples of Secondary Metabolites Induced by Methyl Jasmonate

| Plant Family | Compound Class | Specific Example(s) | Reference(s) |

| Solanaceae (Tobacco) | Alkaloid | Nicotine | wikipedia.org |

| Fabaceae (Licarice) | Saponin | Soyasaponin | rhhz.net |

| Pinaceae (Spruce) | Terpenoid | Monoterpenes, Diterpenes | nih.govnih.gov |

| Brassicaceae (Cabbage) | Glucosinolate | Various | nih.gov |

| Lamiaceae (Peppermint) | Terpenoid | Menthone, Pulegone | mpg.de |

Traumatic Resin Duct Production

In coniferous trees, resin is a critical physical and chemical barrier against herbivores, particularly bark beetles. nih.govnih.gov Methyl jasmonate has been shown to be a powerful inducer of traumatic resin ducts—newly formed structures in the xylem (wood) that produce and store large quantities of oleoresin. nih.govnih.govresearchgate.net This response, which can be thought of as a "vaccination," bolsters the tree's defensive capacity against future attacks. wikipedia.org

Studies on Norway spruce (Picea abies) have demonstrated that applying methyl jasmonate to the stems leads to the formation of these traumatic ducts and a significant increase in the accumulation of terpenoid resin components. nih.govnih.govoup.com This induced defense has been correlated with increased resistance to bark beetles and their associated fungi. mpg.de

Pathogen Defense Mechanisms

The jasmonate signaling pathway, in which this compound is a key component, is crucial for defending against certain types of plant pathogens. hep.com.cnoup.com

Resistance to Necrotrophic Fungi

This compound is particularly important in the defense against necrotrophic fungi—pathogens that kill host tissues and then feed on the dead matter. hep.com.cnpnas.orgnih.gov When a plant detects a necrotrophic fungus, the jasmonate signaling pathway is strongly activated. hep.com.cnnih.gov

This activation leads to the expression of various defense-related genes, such as those encoding Plant Defensin (B1577277) 1.2 (PDF1.2) and pathogenesis-related (PR) proteins. hep.com.cnencyclopedia.pub These proteins have antimicrobial properties that can inhibit the growth and spread of the fungus. Exogenous application of methyl jasmonate has been shown to enhance resistance against several necrotrophic fungal species, including Botrytis cinerea and Alternaria brassicicola. hep.com.cnoup.compnas.org The defense response mediated by jasmonates against necrotrophs is often more effective than other defense signaling pathways. hep.com.cn

Antibacterial Effects

This compound (MeJA) plays a significant role in bolstering plant defense against bacterial pathogens. Rather than acting as a direct antimicrobial agent, MeJA functions primarily as a chemical elicitor, instigating the plant's innate defense mechanisms. nih.gov When applied to plants, MeJA has been demonstrated to effectively inhibit bacterial growth by inducing systemic resistance. wikipedia.org This response involves the upregulation of genes responsible for synthesizing a variety of defense-related chemicals. tandfonline.com

Interestingly, the effectiveness of the jasmonate signaling pathway in antibacterial defense is highlighted by the strategies some virulent pathogens have evolved to manipulate it. For example, certain strains of the bacterium Pseudomonas syringae produce a molecule called coronatine, which is a structural mimic of the active form of jasmonate. oup.com By activating the jasmonate signaling pathway, the pathogen can suppress the plant's primary salicylic (B10762653) acid-mediated defense, thereby facilitating infection. oup.com This evolutionary arms race underscores the central role of the jasmonate pathway, in which MeJA is a key signaling molecule, in mediating antibacterial responses.

Interplant Communication and Airborne Signaling

This compound is a key mediator in communication between plants, particularly in response to localized threats. As a volatile organic compound (VOC), it can travel through the air, carrying warning signals from a stressed plant to its neighbors. wikipedia.org

Emission of Volatile this compound

When a plant experiences stress, particularly from wounding or herbivore attacks, it ramps up the production of jasmonic acid and its volatile ester, this compound. wikipedia.org This volatile compound is then released into the surrounding atmosphere, often through the stomata, the small pores on the leaf surface. tandfonline.com This emission serves as an airborne alarm, signaling the presence of a threat to other parts of the same plant as well as to adjacent, unharmed plants. wikipedia.orgtandfonline.com The production of MeJA is part of a sophisticated defense strategy, turning a localized attack into a trigger for broader, community-wide defensive posturing. bohrium.com

Perception and Priming of Neighboring Plants

Neighboring plants perceive the airborne this compound signal primarily through their stomata or by diffusion across the leaf cell cytoplasm. wikipedia.org This perception triggers a state of readiness known as "priming." A primed plant does not necessarily activate its full suite of defenses immediately, which would be energetically costly. Instead, it prepares its defense systems for a faster and more robust response should it also be attacked. nih.gov

Response to Abiotic Stressors

This compound is integral to how plants respond to non-living environmental challenges, known as abiotic stressors. Its signaling role helps plants adapt to conditions such as drought, osmotic shock, and UV radiation. tandfonline.comoup.com

Drought Stress Tolerance

Jasmonates are recognized as key signaling molecules in the plant response to water deficit. oup.com this compound, in particular, has been shown to mitigate the negative effects of drought. One of its roles is to help preserve the integrity of cellular components under water stress. oup.com Research on purple basil has indicated that MeJA application can alleviate drought stress by enhancing photosynthesis and the production of secondary metabolites. bohrium.com

Modulation of Antioxidant Systems

A primary mechanism through which this compound confers tolerance to drought and other abiotic stresses is by modulating the plant's antioxidant systems. frontiersin.org Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cells. MeJA helps to counteract this oxidative stress by inducing a transcriptional reprogramming that boosts the synthesis of protective molecules. oup.com

MeJA treatment has been shown to enhance the activity of both enzymatic and non-enzymatic antioxidant systems. nih.gov This includes increasing the levels of phenolic compounds and flavonoids, which have potent antioxidant properties. frontiersin.org Furthermore, MeJA can stimulate the de novo biosynthesis of L-ascorbic acid (Vitamin C), a crucial antioxidant that was shown to be better retained in water-stressed plants treated with MeJA. oup.com Studies in Chinese chives demonstrated that MeJA application increased antioxidant activity as measured by DPPH, FRAP, and ABTS assays. frontiersin.org By regulating these antioxidant systems, MeJA helps maintain cellular redox balance and protects the plant from stress-induced damage. oup.com

Interactive Data Table: Effects of Methyl Jasmonate (MeJA) on Plant Antioxidant Systems

| Plant Species | MeJA Concentration | Observed Effect on Antioxidant System | Source |

| Chinese Chive (Allium tuberosum) | 500 µM | Significantly increased DPPH, FRAP, and ABTS antioxidant activity. | frontiersin.org |

| Plum (Prunus salicina) | 0.5 mM | Increased non-enzymatic and enzymatic antioxidant activity during postharvest storage. | nih.gov |

| Arabidopsis (Arabidopsis thaliana) Cell Culture | 50 µM | Stimulated the biosynthesis of L-ascorbic acid (Vitamin C). | oup.com |

| Thyme (Thymus vulgaris) | 100 µM | Increased total phenolic and flavonoid content. | nih.gov |

Osmolyte Accumulation (e.g., Proline, Glycine (B1666218) Betaine)

In response to osmotic stress caused by factors like drought and high salinity, plants accumulate compatible solutes, or osmolytes, to maintain cellular turgor and protect cellular structures without interfering with metabolic processes. scirp.orgnih.gov Methyl jasmonate plays a significant role in stimulating the synthesis of these protective compounds, notably proline and glycine betaine (B1666868). doi.orgnih.gov

Research has demonstrated that priming seeds with methyl jasmonate effectively enhances the accumulation of proline in several varieties of Brassica oleracea (broccoli, cabbage, and cauliflower). connectjournals.com Similarly, in maize plants subjected to water stress, treatment with MeJA led to a marked increase in proline content. scirp.org The accumulation of proline is a key adaptive response, acting as an osmoprotectant and a scavenger of free radicals. nih.gov

The influence of methyl jasmonate extends to glycine betaine, another crucial osmolyte that stabilizes membranes and proteins under stress. nih.govfrontiersin.org Studies on watermelon cell lines under osmotic stress revealed that MeJA signaling is directly linked to glycine betaine biosynthesis. nih.gov MeJA was found to be highly effective at inducing the expression of the genes encoding choline (B1196258) monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH), the two key enzymes in the glycine betaine synthesis pathway. nih.gov Furthermore, in Poncirus trifoliata, the master regulator of jasmonate signaling, MYC2, directly activates the PtrBADH-l gene, leading to increased production of glycine betaine and enhanced cold tolerance. encyclopedia.pub

Table 1: Effect of Methyl Jasmonate (MeJA) on Osmolyte Accumulation in Various Plant Species

| Plant Species | Osmolyte | Stress Condition | Key Finding | Reference |

|---|---|---|---|---|

| Brassica oleracea | Proline, Glycine Betaine | N/A (Priming) | MeJA priming increased proline content in all tested varieties and glycine betaine in the capitata variety. | connectjournals.com |

| Zea mays (Maize) | Proline | Water Stress | MeJA treatment significantly increased proline accumulation. | scirp.org |

| Citrullus lanatus (Watermelon) | Glycine Betaine | Osmotic Stress | MeJA induced the expression of genes (ClCMO, ClBADH) for glycine betaine synthesis. | nih.gov |

| Poncirus trifoliata | Glycine Betaine | Cold Stress | The JA signaling regulator MYC2 activates the PtrBADH-l gene, boosting glycine betaine production. | encyclopedia.pub |

Salinity Stress Adaptation

Soil salinity is a major abiotic stress that severely limits crop productivity by causing osmotic stress and ion toxicity. nih.gov Jasmonates have emerged as critical phytohormones in mediating plant adaptation to saline conditions. nih.govresearchgate.net The application of methyl jasmonate has been shown to bolster plant defenses against high salinity through several mechanisms. doi.orgnih.gov

One of the primary adaptive strategies induced by MeJA is the enhancement of antioxidant systems and the reduction of toxic ion uptake. doi.org In soybean plants under salt stress, MeJA stimulated the biosynthesis of proline and increased the activity of antioxidant enzymes like catalase and peroxidase. doi.org Research on grapevines demonstrated that MeJA application improved stress resistance and fruit quality while concurrently decreasing the concentration of sodium ions in the plant tissues. mdpi.com In salt-tolerant varieties of rice and wheat, the exogenous application of jasmonic acid significantly reduced the uptake of sodium ions (Na⁺) at the root surface. nih.gov By antagonizing the adverse effects of osmotic stress and regulating ion transport, MeJA helps maintain cellular homeostasis and mitigates the damaging effects of salinity. sci-hub.seresearchgate.net

Heavy Metal and Metalloid Stress Mitigation

Contamination of soil and water with heavy metals and metalloids like lead (Pb), cadmium (Cd), and arsenic (As) poses a severe threat to plant health and food safety. nih.gov Methyl jasmonate is involved in enhancing plant tolerance to these toxic elements by limiting their uptake and coordinating detoxification pathways. nih.govuems.brdntb.gov.ua